S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate
Description
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate is a chemical compound with the molecular formula C9H10N2O3S and a molecular weight of 226.2523 g/mol This compound is known for its unique structure, which includes a carbamothioate group attached to a 3-hydroxyphenyl ring
Properties
CAS No. |
5450-09-9 |
|---|---|
Molecular Formula |
C9H10N2O3S |
Molecular Weight |
226.25 g/mol |
IUPAC Name |
S-[2-(3-hydroxyanilino)-2-oxoethyl] carbamothioate |
InChI |
InChI=1S/C9H10N2O3S/c10-9(14)15-5-8(13)11-6-2-1-3-7(12)4-6/h1-4,12H,5H2,(H2,10,14)(H,11,13) |
InChI Key |
GYOOMWUZGBLRQF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)NC(=O)CSC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate typically involves the reaction of 3-hydroxyaniline with ethyl chloroformate, followed by the addition of potassium thiocyanate . The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction is carried out at room temperature or under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamothioate group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, m-chloroperbenzoic acid, lithium aluminum hydride, and sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to optimize the reaction.
Major Products Formed
Major products formed from these reactions include sulfoxides, sulfones, thiols, and amine derivatives
Scientific Research Applications
S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate involves its interaction with specific molecular targets and pathways. For example, in the context of Alzheimer’s disease, the compound may inhibit acetylcholinesterase and butyrylcholinesterase, leading to increased levels of acetylcholine in the brain . This can help alleviate symptoms associated with the disease. Additionally, its anticancer properties may be attributed to its ability to induce apoptosis in cancer cells through the modulation of various signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to S-{2-[(3-hydroxyphenyl)amino]-2-oxoethyl} carbamothioate include:
3-[(4-hydroxyphenyl)amino]propanoic acid: Known for its antioxidant and anticancer properties.
(S)-2-amino-3-(2-hydroxyphenyl)propanoic acid hydrochloride: Used in life sciences research.
L-Tyrosine: An amino acid involved in protein synthesis and various metabolic pathways.
Uniqueness
What sets this compound apart is its unique carbamothioate group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
